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Compound of Interest

Compound Name: 2,4-Dimethyl-2-pentanol

Cat. No.: B165554 Get Quote

Spectroscopic Profile of 2,4-Dimethyl-2-
pentanol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-2-
pentanol, tailored for researchers, scientists, and professionals in drug development. The

document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a

workflow visualization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,4-Dimethyl-2-pentanol (CAS

No: 625-06-9, Molecular Formula: C₇H₁₆O).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.71 m 1H CH

~1.43 s 1H OH

~1.20 s 6H 2 x CH₃ (C2)

~1.15 d 2H CH₂

~0.88 d 6H 2 x CH₃ (C4)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental

conditions. Data is referenced from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm) Carbon Type Assignment

~70.5 C C2

~53.5 CH₂ C3

~25.0 CH C4

~29.5 CH₃ 2 x CH₃ (C2)

~24.5 CH₃ 2 x CH₃ (C4)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental

conditions. Data is referenced from publicly available spectra.[4]

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~2960 Strong C-H stretch (alkane)

~1370 Medium C-H bend (alkane)

~1150 Strong C-O stretch (tertiary alcohol)

Note: The absorption bands are approximate. The broadness of the O-H stretch is indicative of

hydrogen bonding.[1][5][6]

Table 4: Mass Spectrometry Data

m/z Relative Intensity Fragmentation Assignment

116 Low [M]⁺ (Molecular Ion)

101 Moderate [M - CH₃]⁺

59 High (Base Peak) [C₃H₇O]⁺

43 High [C₃H₇]⁺

Note: The mass spectrum of alcohols often shows a weak or absent molecular ion peak due to

facile fragmentation.[2][7] The fragmentation pattern is characterized by alpha-cleavage and

dehydration.[7][8]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,4-Dimethyl-2-pentanol (approximately 10-20 mg for ¹H

NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7
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mL) in a standard 5 mm NMR tube.[9] Tetramethylsilane (TMS) is added as an internal

standard (0 ppm). The tube is capped and shaken gently to ensure a homogeneous solution.

[9]

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data

acquisition.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-

pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16

scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled

pulse sequence is employed to simplify the spectrum. Key parameters include a spectral

width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2

seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower

natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical

shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated

to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2,4-Dimethyl-2-pentanol, the simplest method

is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[10]

The plates are pressed together to create a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is acquired. The instrument passes a beam of infrared radiation through the sample and

measures the amount of light absorbed at each wavelength.[11] The typical spectral range is

4000-400 cm⁻¹.[11]
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Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the

sample spectrum.

2.3 Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like 2,4-Dimethyl-2-pentanol, Gas

Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected

into a gas chromatograph, which separates it from any impurities. The separated compound

then enters the mass spectrometer.

Ionization: Electron Ionization (EI) is a standard method for this type of molecule. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of relative ion abundance versus m/z.[12]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4-Dimethyl-2-pentanol.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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